1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane

Description

The Significance of Piperazine (B1678402) and Arylpiperazine Scaffolds in Molecular Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. tandfonline.comnih.govresearchgate.net Its prevalence in drug design can be attributed to a combination of favorable physicochemical properties and synthetic tractability. tandfonline.com The incorporation of a piperazine moiety can enhance the aqueous solubility and oral bioavailability of a drug candidate, while also providing a versatile scaffold for further chemical modification. nih.gov

When an aryl group is attached to one of the piperazine nitrogens, the resulting arylpiperazine scaffold gains the ability to interact with a wide array of biological targets, particularly G protein-coupled receptors (GPCRs) and neurotransmitter transporters. mdpi.com This has rendered arylpiperazines a "privileged scaffold" in the development of central nervous system (CNS) active agents. mdpi.com

The journey of piperazine in the realm of medicine began with its use as an anthelmintic agent. nih.gov However, its therapeutic potential was truly unlocked in the mid-20th century with the discovery of the antipsychotic and antihistaminic properties of its derivatives. This led to the development of a plethora of drugs for various conditions, including psychiatric disorders, allergies, and cardiovascular diseases. researchgate.netnih.gov The simple piperazine core proved to be a remarkably versatile platform for the development of new therapeutic agents, a trend that continues to this day. researchgate.net

The general structure of an arylpiperazine derivative consists of an aryl group, a piperazine ring, and often a linker that connects to another pharmacophoric moiety. mdpi.com The nature of the aryl group, the substitution pattern on both the aryl and piperazine rings, and the length and composition of the linker all contribute to the pharmacological profile of the compound. mdpi.com This modularity allows for the fine-tuning of receptor affinity and selectivity. researchgate.net For instance, long-chain arylpiperazines are a versatile template for designing CNS drugs that target serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

The diversity of arylpiperazine compounds is vast, with variations in the aryl group (e.g., phenyl, pyridyl, pyrimidinyl) and the substituents on this ring (e.g., methoxy (B1213986), chloro, fluoro). wikipedia.org These modifications can significantly influence the compound's electronic properties and its ability to form key interactions with biological targets. tandfonline.com

Table 1: Common Aryl Substituents in Arylpiperazine Derivatives and Their Potential Influence

| Aryl Substituent | Position | Potential Influence on Activity |

|---|---|---|

| Methoxy (OCH3) | Ortho, Meta, Para | Can act as a hydrogen bond acceptor and influence lipophilicity. The ortho position is common in ligands for serotonergic and dopaminergic receptors. nih.gov |

| Chloro (Cl) | Ortho, Meta, Para | Electron-withdrawing group that can alter the pKa of the piperazine nitrogen and participate in halogen bonding. |

| Fluoro (F) | Ortho, Meta, Para | Small, lipophilic, and electron-withdrawing. Can improve metabolic stability and membrane permeability. |

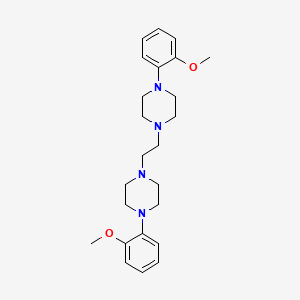

Positioning of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane within Bis-Piperazine Derivatives

This compound belongs to the class of bis-piperazine derivatives, which are characterized by the presence of two piperazine rings within a single molecule. These two rings are typically connected by a linker of varying length and flexibility. In the case of the title compound, the linker is a simple and flexible 1,2-ethane unit.

The structure of this compound is notable for its symmetry. It is composed of two identical 1-(2-methoxyphenyl)piperazine (B120316) moieties. The 1-(2-methoxyphenyl)piperazine fragment is a well-known pharmacophore found in several CNS-active drugs. nih.gov The presence of two such units raises intriguing questions about the molecule's potential to simultaneously interact with two receptor binding sites, or to exhibit enhanced affinity and altered selectivity compared to its monomeric counterpart.

Table 2: Structural Breakdown of this compound

| Molecular Component | Description | Potential Significance |

|---|---|---|

| 1-(2-methoxyphenyl)piperazine (x2) | An arylpiperazine moiety known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. mdpi.comresearchgate.net | The presence of two of these pharmacophores may lead to bivalent binding, increased receptor affinity, or a unique pharmacological profile. |

Rationale for Advanced Academic Investigation of this compound

The unique structural features of this compound provide a strong rationale for its detailed academic investigation. The symmetrical arrangement of two well-characterized pharmacophores linked by a flexible chain offers a platform to explore the principles of bivalent ligand design. Such ligands can exhibit significantly higher affinity and selectivity for their target receptors compared to their monovalent counterparts.

Furthermore, the conformational flexibility imparted by the ethane (B1197151) linker, combined with the potential for various orientations of the two methoxyphenyl groups, suggests a complex conformational landscape that could be explored through computational modeling and experimental techniques. Understanding these conformational preferences is key to elucidating the structure-activity relationships of this and related bis-piperazine derivatives.

The potential for this compound to interact with multiple CNS targets, a known characteristic of the arylpiperazine scaffold, also warrants investigation. mdpi.commdpi.com A thorough pharmacological profiling of this compound could reveal novel polypharmacological profiles with potential applications in the treatment of complex neurological and psychiatric disorders.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2/c1-29-23-9-5-3-7-21(23)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)22-8-4-6-10-24(22)30-2/h3-10H,11-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXCSEOBEAAIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,2 Bis 4 2 Methoxyphenyl Piperazin 1 Yl Ethane

Retrosynthetic Analysis for 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane

A retrosynthetic analysis of the target molecule, this compound, reveals a clear and logical path for its synthesis. The molecule is symmetrical, consisting of two 1-(2-methoxyphenyl)piperazine (B120316) units connected by a central ethane (B1197151) bridge.

The most apparent disconnection points are the two carbon-nitrogen (C-N) bonds between the ethane linker and the N4 atoms of the piperazine (B1678402) rings. This disconnection simplifies the complex target molecule into two key synthons: a nucleophilic 1-(2-methoxyphenyl)piperazine unit and a dielectrophilic two-carbon unit.

Disconnection: C(ethane)-N(piperazine) bonds.

Synthons:

Two equivalents of a 1-(2-methoxyphenyl)piperazinyl anion (nucleophile).

One equivalent of a 1,2-dicationic ethane species (electrophile).

Synthetic Equivalents:

The nucleophilic synthon's equivalent is the stable, commercially available secondary amine, 1-(2-methoxyphenyl)piperazine .

The electrophilic synthon's equivalent is a 1,2-dihaloalkane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) .

This retrosynthetic approach suggests that the forward synthesis can be achieved via a double N-alkylation reaction, where two molecules of 1-(2-methoxyphenyl)piperazine react with one molecule of a 1,2-dihaloethane.

Optimized Synthetic Pathways for this compound

The synthesis of this compound is efficiently achieved through the coupling of key precursors, followed by appropriate purification techniques.

The primary precursors for the synthesis are 1-(2-methoxyphenyl)piperazine and a suitable 1,2-dihaloethane.

1-(2-methoxyphenyl)piperazine: This key intermediate can be synthesized via several established routes.

Buchwald-Hartwig Amination: A common laboratory- and industrial-scale method involves the palladium-catalyzed cross-coupling of an aryl halide with a protected piperazine. guidechem.com For instance, 1-bromo-2-methoxybenzene can be reacted with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃). guidechem.com The subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group with an acid, such as hydrochloric acid in ethyl acetate (B1210297), yields the desired 1-(2-methoxyphenyl)piperazine, often as its hydrochloride salt. guidechem.com

Nucleophilic Substitution/Cyclization: An alternative route involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. guidechem.comchemicalbook.com This reaction is typically performed at elevated temperatures in a high-boiling solvent like diethylene glycol monomethyl ether or n-butanol, with a base such as potassium carbonate to facilitate the cyclization. guidechem.comchemicalbook.com

Table 1: Comparison of Synthetic Routes for 1-(2-methoxyphenyl)piperazine

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 1-Bromo-2-methoxybenzene, Boc-piperazine, Pd catalyst, Phosphine ligand, Base | 90-110 °C, inert atmosphere | High yield, good functional group tolerance | Expensive catalyst and ligands |

1,2-Dihaloethanes: Precursors such as 1,2-dibromoethane and 1,2-dichloroethane are bulk chemicals that are widely commercially available and are typically used without further purification.

The formation of the target compound is achieved by the nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and a 1,2-dihaloethane. This reaction constitutes a double N-alkylation of the secondary amine present in the piperazine precursor.

The reaction is generally carried out by mixing two molar equivalents of 1-(2-methoxyphenyl)piperazine with one equivalent of 1,2-dibromoethane. A non-nucleophilic base is required to scavenge the hydrobromic acid (HBr) generated during the reaction. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Table 2: Typical Reaction Conditions for Double N-Alkylation

| Parameter | Condition | Rationale |

|---|---|---|

| Stoichiometry | 2.1 : 1 (Piperazine : Dihaloethane) | A slight excess of the amine ensures complete consumption of the dielectrophile. |

| Base | K₂CO₃, Na₂CO₃, or Triethylamine (Et₃N) | Neutralizes the acid byproduct, driving the reaction to completion. google.com |

| Solvent | Acetonitrile, Dimethylformamide (DMF), or n-Butanol | Polar aprotic solvents are generally effective at solvating the reactants. google.com |

| Catalyst | Sodium Iodide (NaI) or Potassium Iodide (KI) | Can be added to catalyze the reaction, especially if 1,2-dichloroethane is used (Finkelstein reaction). google.com |

| Temperature | 70-100 °C (Reflux) | Provides the necessary activation energy for the substitution reaction. |

The symmetrical nature of both 1,2-dibromoethane and the final product means that there are no stereochemical considerations regarding the formation of new chiral centers on the ethane bridge. The piperazine rings themselves exist predominantly in a stable chair conformation. chemicalbook.com

Following the coupling reaction, the reaction mixture contains the desired product, unreacted starting materials, the base, and the hydrohalide salt byproduct. A standard workup and purification procedure is employed to isolate the pure compound.

Filtration: The cooled reaction mixture is first filtered to remove the inorganic base and its salt byproduct (e.g., KBr).

Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

Liquid-Liquid Extraction: The crude residue is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove any remaining water-soluble impurities. An acidic wash (e.g., dilute HCl) can be used to remove any unreacted 1-(2-methoxyphenyl)piperazine, although this may also protonate and transfer the desired product to the aqueous layer. A subsequent basic wash (e.g., NaHCO₃ solution) and a brine wash are typically performed.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

Final Purification: The final purification of the product on a research scale is typically achieved by one of two methods:

Column Chromatography: The crude product is purified on a silica (B1680970) gel column, eluting with a solvent system such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes to separate the product from any residual starting material or potential mono-alkylated byproduct.

Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent, such as ethanol (B145695) or isopropanol, to obtain a highly pure crystalline material.

Development of Analogues and Derivatives of this compound

The development of analogues is a key strategy in medicinal chemistry to explore structure-activity relationships. The this compound scaffold offers several points for modification.

The synthetic route described in section 2.2 is inherently amenable to creating a wide array of analogues by simply replacing the 1,2-dibromoethane linker with other dielectrophiles. The nucleophilicity of the N4 nitrogen of 1-(2-methoxyphenyl)piperazine allows it to react with a diverse range of electrophilic partners.

Table 3: Strategies for Analogue Development

| Modification Strategy | Reagent Class | Resulting Analogue Structure |

|---|---|---|

| Varying Linker Length | 1,n-Dihaloalkanes (e.g., 1,3-dibromopropane, 1,4-dibromobutane) | Symmetrical bis-piperazine structures with propane, butane, or longer alkane linkers. |

| Introducing Linker Rigidity | Dihalo-xylenes (e.g., α,α'-dibromo-p-xylene) | Symmetrical bis-piperazine structures with a rigid aromatic spacer. |

| Introducing Linker Functionality | Dihalides containing other functional groups (e.g., ethers, ketones) | Analogues with functional groups embedded within the linker for further modification or to alter physicochemical properties. |

| Creating Asymmetrical Derivatives | Stepwise alkylation using different electrophiles | Structures where one piperazine is linked via the ethane bridge and the other is modified with a different substituent. |

Variations of the Aromatic Substitution Pattern

The substitution pattern on the aromatic (aryl) ring of the piperazine moiety can be systematically altered to investigate the electronic and steric effects on the molecule's properties. The parent compound features a 2-methoxyphenyl group, but a wide array of derivatives can be synthesized by starting with differently substituted 1-arylpiperazines.

The general synthetic approach involves the diazotization of a primary arylamine followed by a diazonium coupling reaction with piperazine, or by direct nucleophilic aromatic substitution on an activated aryl halide. researchgate.net Once the desired 1-arylpiperazine is obtained, it can be reacted with a linker molecule. Common variations include changing the position of the methoxy (B1213986) group (e.g., to 3-methoxy or 4-methoxy) or replacing it entirely with other functional groups.

Research has explored the synthesis of 1-arylpiperazines bearing substituents such as fluoro, chloro, methyl, cyano, and acetyl groups. researchgate.netbiointerfaceresearch.com For instance, derivatives with halogen substitutions, such as 1-(4-fluorophenyl)piperazine (B120373) and 1-(4-chlorophenyl)piperazine, have been synthesized and characterized. researchgate.netnih.gov These modifications are achieved by using the appropriately substituted aniline (B41778) as the starting material for the synthesis of the N-arylpiperazine precursor. The introduction of these varied substituents allows for a fine-tuning of the molecule's electronic properties.

Table 1: Examples of Aromatic Ring Substitutions in 1-Arylpiperazine Precursors

| Substituent (R) on Phenyl Ring | Precursor Compound Name |

| 2-OCH₃ | 1-(2-Methoxyphenyl)piperazine |

| 4-F | 1-(4-Fluorophenyl)piperazine |

| 4-Cl | 1-(4-Chlorophenyl)piperazine |

| 2-F | 1-(2-Fluorophenyl)piperazine |

| 2-CH₃ | 1-(2-Methylphenyl)piperazine |

| 4-COCH₃ | 1-(4-Acetophenyl)piperazine |

Alkyl Chain Length and Linker Modifications

The ethylene (B1197577) (-CH₂CH₂-) bridge in this compound is a critical structural element that dictates the spatial orientation of the two arylpiperazine moieties. The length and nature of this linker can be modified to explore conformational preferences and their impact. nih.gov

Alkyl Chain Length: The most common modification is to vary the length of the polymethylene chain. Syntheses of homologous series with propane, butane, and longer alkane chains have been described. nih.govnih.govmdpi.com These are typically achieved by reacting the N-arylpiperazine with a dihaloalkane of the desired length, such as 1,3-dichloropropane (B93676) or 1,4-dibromobutane, in the presence of a base. mdpi.com Studies have shown that varying the linker length affects the molecule's flexibility and its ability to adopt different conformations, which can be either extended or bent. nih.gov Systematic variation of the linker length is a common strategy in medicinal chemistry to optimize the distance between two key pharmacophoric groups. mdpi.com

Linker Modifications: Beyond simple alkanes, the linker can be modified to introduce rigidity or different chemical properties. While the primary focus has been on simple alkyl chains, other research into similar bis-heterocyclic structures has explored the incorporation of more complex linkers. For example, replacing the flexible alkyl chain with more rigid units or introducing heteroatoms can significantly alter the compound's conformational profile. The synthesis of such analogs would involve using bespoke linking agents in the alkylation step. The choice of linker length, such as using three or four-carbon atom linkers, is a key aspect of the molecular design process. mdpi.commdpi.com

Table 2: Examples of Linker Modifications in Bis(Arylpiperazinyl) Derivatives

| Linker Structure | Linker Name | Example Resulting Compound Class |

| -(CH₂)₂- | Ethane | 1,2-Bis(4-arylpiperazin-1-yl)ethane |

| -(CH₂)₃- | Propane | 1,3-Bis(4-arylpiperazin-1-yl)propane |

| -(CH₂)₄- | Butane | 1,4-Bis(4-arylpiperazin-1-yl)butane |

| -(CH₂)₆- | Hexane | 1,6-Bis(4-arylpiperazin-1-yl)hexane |

Advanced Structural Elucidation and Theoretical Characterization of 1,2 Bis 4 2 Methoxyphenyl Piperazin 1 Yl Ethane

Conformational Analysis and Dynamics of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane

No information is available regarding the conformational analysis or dynamics of this compound.

Computational Approaches to Conformational Sampling

There are no published studies detailing computational approaches to the conformational sampling of this compound.

Influence of Substituents on Conformational Preferences

No research has been found that investigates the influence of the 2-methoxyphenyl or piperazine (B1678402) substituents on the conformational preferences of this specific molecule.

Crystallographic Studies of this compound and Its Co-crystals

There are no crystallographic data available for this compound in the public domain.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry

No single-crystal X-ray diffraction studies have been reported, and therefore, no data on its absolute stereochemistry is available.

Polymorphism and Solid-State Structure Characterization

There is no information on the polymorphism or solid-state structure of this compound.

Spectroscopic Data Interpretation through Quantum Chemical Calculations

No studies combining experimental spectroscopic data with quantum chemical calculations for the interpretation of the spectral features of this compound have been found.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are valuable for assigning experimental spectra and confirming molecular structures.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the piperazine and ethane (B1197151) bridge. The protons on the methoxy-substituted phenyl ring would appear in the aromatic region (typically δ 6.8-7.2 ppm), with their exact shifts influenced by the electron-donating methoxy group. The methoxy protons themselves would be expected as a sharp singlet around δ 3.8 ppm. The piperazine and ethane protons would appear in the upfield region (typically δ 2.5-3.5 ppm).

The predicted ¹³C NMR spectrum would similarly show characteristic signals for the different carbon environments. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon would have a characteristic shift around δ 55 ppm. The aliphatic carbons of the piperazine rings and the central ethane linker would be found in the δ 50-60 ppm region.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OMe) | 6.9 - 7.1 | 110 - 115 |

| Aromatic CH (meta to OMe) | 6.8 - 7.0 | 120 - 125 |

| Aromatic CH (para to OMe) | 6.8 - 7.0 | 120 - 125 |

| Aromatic C-OMe | - | 150 - 155 |

| Aromatic C-N | - | 140 - 145 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Piperazine CH₂ (adjacent to N-aryl) | 3.0 - 3.3 | 50 - 55 |

| Piperazine CH₂ (adjacent to N-ethyl) | 2.6 - 2.9 | 50 - 55 |

| Ethane Bridge (-CH₂CH₂-) | 2.7 - 3.0 | 55 - 60 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values would require specific DFT calculations.

Vibrational Spectroscopy (IR, Raman) Analysis and DFT Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. DFT calculations are instrumental in assigning the observed vibrational modes.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperazine and ethane moieties would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed as a strong band in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. The C-N stretching vibrations of the piperazine ring would be found in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to bands in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl-OMe) | 1230 - 1270 | Strong (IR) |

| Symmetric C-O-C Stretch (Aryl-OMe) | 1020 - 1050 | Strong (IR) |

| C-N Stretch (Piperazine) | 1100 - 1300 | Medium |

| CH₂ Bending/Wagging | 1350 - 1470 | Medium |

Note: These are generalized frequency ranges. Precise frequencies and their IR and Raman activities would be determined through DFT calculations.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the methoxyphenyl chromophores. The presence of the electron-donating methoxy group and the nitrogen atoms of the piperazine ring would likely cause a red-shift in the absorption maxima compared to unsubstituted benzene.

Derivatives of arylpiperazines are known to exhibit fluorescence. While specific data for the title compound is unavailable, it is plausible that it would exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be influenced by the molecular structure and the solvent environment.

Interactive Data Table: Predicted Electronic Transitions

| Parameter | Predicted Wavelength (nm) | Transition Type |

| Absorption Maximum (λ_abs) | 270 - 290 | π→π* |

| Emission Maximum (λ_em) | 320 - 360 | Fluorescence |

Note: These are estimations based on the electronic properties of the constituent chromophores. Experimental measurements are necessary to determine the actual absorption and emission characteristics.

Theoretical and Computational Chemistry Studies of 1,2 Bis 4 2 Methoxyphenyl Piperazin 1 Yl Ethane

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of a molecule. These computational methods can provide insights into electron distribution, orbital energies, and potential reaction sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons.

A specific FMO analysis for 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane, including calculations of its HOMO-LUMO energy gap, has not been reported in the available scientific literature. Such a study would be valuable for understanding its kinetic stability and chemical reactivity.

Table 1: Hypothetical Data for FMO Analysis of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

(This table is for illustrative purposes only; no experimental or calculated data is currently available.)

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Specific EPS mapping studies for this compound are not found in the reviewed literature. This type of analysis would be instrumental in predicting its non-covalent interactions.

Acidity and Basicity Predictions

Computational methods can be employed to predict the acid dissociation constant (pKa) and base dissociation constant (pKb) of a molecule. For this compound, the nitrogen atoms of the piperazine (B1678402) rings are expected to be the primary basic centers.

There are no published computational studies that specifically predict the acidity or basicity of this compound. Such predictions would be crucial for understanding its behavior in different pH environments, which is particularly relevant for its potential biological applications.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, such as a protein (receptor). These methods are central to drug discovery and design.

Ligand-Protein Interaction Profiling with Biological Targets (In Silico)

While many studies have performed molecular docking of various 2-methoxyphenylpiperazine derivatives with biological targets like dopamine (B1211576) and serotonin (B10506) receptors, a specific in silico ligand-protein interaction profile for this compound is not documented. Such a study would involve docking the compound against a panel of relevant protein targets to predict its potential biological activity.

Binding Mode Prediction and Energetic Analysis

Predicting the binding mode involves determining the preferred orientation of the ligand within the protein's binding site and identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. Energetic analysis provides an estimate of the binding affinity.

Detailed predictions of the binding mode and energetic analysis for the interaction of this compound with any specific biological target are not available in the current body of scientific literature.

Table 2: Hypothetical Data for Binding Affinity of this compound with a Generic Receptor

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Receptor X | Data not available | Data not available |

| Receptor Y | Data not available | Data not available |

(This table is for illustrative purposes only; no experimental or calculated data is currently available.)

Conformational Changes Upon Target Binding (In Silico)

In silico analysis of the conformational behavior of this compound upon binding to a biological target is crucial for understanding its mechanism of action. While specific studies on this exact compound are not extensively available, the principles of conformational analysis derived from related piperazine-containing molecules can be applied. The flexibility of the this compound structure is primarily dictated by the piperazine rings and the ethane (B1197151) linker.

The piperazine ring typically adopts a chair conformation, which is its lowest energy state. nih.govnih.gov However, boat and twist-boat conformations are also possible and may be adopted upon binding to a receptor to achieve an optimal fit within the binding pocket. The orientation of the 2-methoxyphenyl substituents on the piperazine rings, whether axial or equatorial, can also change. Molecular dynamics simulations are a powerful tool to explore these conformational possibilities. These simulations can reveal how the ligand adapts its shape to maximize interactions with key amino acid residues in the target protein. nih.gov For instance, the ethane linker allows for considerable rotational freedom, enabling the two piperazine moieties to orient themselves in various spatial arrangements to interact with different subpockets of a receptor. The methoxy (B1213986) groups on the phenyl rings can also rotate to form specific hydrogen bonds or to fit into hydrophobic pockets. By analyzing the trajectory of a molecular dynamics simulation of the ligand-protein complex, researchers can identify the most stable binding poses and the key conformational changes that facilitate this binding.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Pharmacophore modeling is a valuable computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for the this compound scaffold can be developed based on its known interactions with a specific target or by using the structure of the compound itself as a template. nih.govbiorxiv.org

A hypothetical pharmacophore model for this scaffold might include the following features:

Two aromatic rings, corresponding to the methoxyphenyl groups.

Two hydrogen bond acceptors, represented by the oxygen atoms of the methoxy groups.

Two positive ionizable features, corresponding to the nitrogen atoms of the piperazine rings, which are likely to be protonated at physiological pH.

Hydrophobic features associated with the phenyl rings and the ethyl linker.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess a similar arrangement of these key features. nih.govresearchgate.net This process, known as virtual screening, allows for the rapid identification of potential lead compounds with diverse chemical structures but similar biological activity profiles. dovepress.com The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and ADME prediction, to prioritize them for experimental testing.

The following table illustrates a hypothetical set of pharmacophoric features for the this compound scaffold.

| Feature Type | Location | Vector Direction |

| Aromatic Ring | Center of the first methoxyphenyl ring | Normal to the ring plane |

| Aromatic Ring | Center of the second methoxyphenyl ring | Normal to the ring plane |

| Hydrogen Bond Acceptor | Oxygen of the first methoxy group | Towards the lone pair |

| Hydrogen Bond Acceptor | Oxygen of the second methoxy group | Towards the lone pair |

| Positive Ionizable | Nitrogen-1 of the first piperazine ring | - |

| Positive Ionizable | Nitrogen-1 of the second piperazine ring | - |

| Hydrophobic | Center of the ethane linker | - |

Prediction of ADME Properties (In Silico) for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is an essential step in modern drug discovery to assess the drug-likeness of a compound and to identify potential liabilities early in the research process. nih.govmdpi.com For this compound, various computational models can be used to predict its pharmacokinetic profile. researchgate.netpharmacophorejournal.com

These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often used to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

A hypothetical in silico ADME profile for this compound is presented in the table below. Such a profile helps in prioritizing compounds for further preclinical development by flagging potential issues with bioavailability, metabolic stability, or toxicity.

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 410.55 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 3.8 | Optimal for cell permeability |

| Topological Polar Surface Area (TPSA) | 41.8 Ų | Good potential for oral bioavailability |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule (≤ 10) |

| Caco-2 Permeability | High | Likely to be well absorbed from the intestine |

| CYP2D6 Inhibition | Potential Inhibitor | May have drug-drug interactions |

| Human Intestinal Absorption | > 90% | High predicted absorption |

| Blood-Brain Barrier Permeation | Likely | May have central nervous system effects |

In Vitro Biological Target Identification and Mechanistic Characterization of 1,2 Bis 4 2 Methoxyphenyl Piperazin 1 Yl Ethane

Receptor Binding Profiling of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane (In Vitro)

There is no specific published data detailing the binding affinities (such as Ki, Kd, or IC50 values) of this compound for any neurotransmitter receptors. While many related compounds containing a single 2-methoxyphenylpiperazine group have been profiled and show high affinity for serotonin (B10506) 5-HT1A receptors, the affinity and selectivity profile of this particular bivalent ligand remains uncharacterized in the scientific literature. mdpi.comnih.gov A study on bivalent ligands, where two similar pharmacophores were linked, showed that such dimerization can alter affinity and selectivity in ways that are not always predictable. nih.gov Without experimental data, the specific receptor interaction profile of this compound is unknown.

No studies utilizing radioligand binding assays to characterize the affinity of this compound have been found in the public domain. Consequently, no competition curves, which would be used to determine the compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from a target receptor, are available.

There are no published quantitative receptor autoradiography studies for this compound. This technique, which is used to visualize the distribution and density of target receptors in tissue sections, has been applied to other novel radiolabeled ligands containing the 2-methoxyphenylpiperazine structure to confirm their binding to specific brain regions known to express receptors like the 5-HT1A subtype. nih.govnih.gov However, this specific compound has not been evaluated with this method.

Enzyme Inhibition/Activation Studies (In Vitro)

No information is available from targeted enzyme screens to determine if this compound acts as an inhibitor or activator of key enzymes relevant to neuropsychopharmacology, such as monoamine oxidases (MAOs) or phosphodiesterases (PDEs). Its potential effects on these or other enzymatic targets have not been reported.

In the absence of any primary findings from enzyme screening assays, no kinetic analysis studies (e.g., determination of Km or Vmax changes) have been performed or published for this compound. Therefore, its mechanism of action regarding any potential enzyme modulation is completely unknown.

Ion Channel Modulation Studies (In Vitro)

Patch-Clamp Electrophysiology in Recombinant Systems

No published studies were found that utilized patch-clamp electrophysiology to investigate the direct effects of this compound on specific ion channels expressed in recombinant systems.

Calcium Mobilization Assays

There is no available research detailing the use of calcium mobilization assays to assess the impact of this compound on intracellular calcium signaling.

Cellular Pathway Modulation by this compound (In Vitro)

Reporter Gene Assays for Signal Transduction Pathways

No studies have been published that employ reporter gene assays to determine the modulatory effects of this compound on any specific signal transduction pathways.

cAMP Accumulation Assays

Information regarding the effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) accumulation is not available in the scientific literature.

Protein Phosphorylation Profiling

There are no publicly accessible studies that have performed protein phosphorylation profiling to characterize the downstream signaling effects of this compound.

Structure Activity Relationship Sar Insights for 1,2 Bis 4 2 Methoxyphenyl Piperazin 1 Yl Ethane Derivatives

Systematic Evaluation of Substituent Effects on In Vitro Activity

The in vitro activity of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the characteristics of the linker connecting the two piperazine (B1678402) moieties.

Electronic and Steric Contributions of Aromatic Substitutions

The 2-methoxyphenyl group is a common feature in many biologically active arylpiperazines, suggesting its importance for receptor interaction. The electronic and steric properties of substituents on this aromatic ring can significantly modulate the activity of the parent compound.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the arylpiperazine system, which may, in turn, affect its binding affinity for biological targets. For instance, in related arylpiperazine series, the presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), has been shown to influence activity. While specific data for this compound is limited, general SAR trends in arylpiperazines suggest that such substitutions can enhance potency by modifying the pKa of the piperazine nitrogen or by engaging in specific interactions within the receptor binding pocket.

Steric Effects: The size and position of substituents on the aromatic ring play a crucial role in determining the conformational preferences of the molecule and its ability to fit into a binding site. The ortho-methoxy group itself imposes a certain steric constraint, influencing the orientation of the phenyl ring relative to the piperazine. The addition of other substituents can further modulate this, either by creating steric hindrance that is detrimental to binding or by promoting a more favorable conformation. For example, studies on related bis(heteroaryl)piperazine (BHAP) analogs have shown that the nature of substitution on the aromatic rings significantly impacts metabolic stability and activity.

A hypothetical systematic evaluation of aromatic substitutions could involve the synthesis and in vitro testing of derivatives with varying substituents at different positions on the 2-methoxyphenyl ring. The following table illustrates a potential set of derivatives and the expected insights from their biological evaluation.

| Derivative | Substituent on Phenyl Ring | Expected SAR Insight |

| Parent Compound | 2-methoxy | Baseline activity |

| Derivative A | 2,4-dimethoxy | Effect of an additional electron-donating group |

| Derivative B | 2-methoxy-4-chloro | Impact of an electron-withdrawing group at the para position |

| Derivative C | 2-methoxy-5-chloro | Impact of an electron-withdrawing group at the meta position |

| Derivative D | 2-ethoxy | Influence of a bulkier alkoxy group at the ortho position |

| Derivative E | 3-methoxy | Shift in the position of the electron-donating group |

Impact of Linker Length and Flexibility

The ethylene (B1197577) linker in this compound is a critical determinant of the spatial relationship between the two arylpiperazine units. Both the length and the conformational flexibility of this linker can have a profound impact on the molecule's ability to simultaneously engage with one or multiple binding sites on its biological target.

Linker Length: Altering the length of the alkyl chain connecting the two piperazine rings can directly affect the distance between the terminal pharmacophoric groups. An optimal linker length is often required to achieve the desired biological activity. For instance, in studies of bis-quaternary ammonium (B1175870) compounds, it has been observed that short linkers may induce molecular rigidity that is not optimal for membrane interaction, while excessively long linkers can lead to a loss of structural coherence. researchgate.net In the context of this compound, lengthening or shortening the ethylene bridge to propylene (B89431) or methylene, respectively, would likely have a significant impact on its biological activity. Research on other bisbenzimidazole derivatives has demonstrated that linker length can dramatically affect target binding and cell uptake. nih.gov

Linker Flexibility: The conformational flexibility of the linker allows the molecule to adopt various spatial arrangements. While a certain degree of flexibility can be advantageous, allowing the molecule to adapt to the topography of the binding site, excessive flexibility can be entropically unfavorable upon binding, leading to a decrease in affinity. The introduction of rigid elements, such as double bonds or cyclic structures, into the linker could restrict the conformational freedom and potentially lock the molecule in a more bioactive conformation. The flexibility and strain of a linker can have a significant impact on binding affinity even when the binding fragments are optimally positioned. nih.gov

The following table outlines a hypothetical series of linker-modified analogs and the potential SAR insights.

| Derivative | Linker Structure | Expected SAR Insight |

| Parent Compound | -CH2-CH2- | Baseline activity |

| Derivative F | -CH2- | Shorter, more rigid linker |

| Derivative G | -CH2-CH2-CH2- | Longer, more flexible linker |

| Derivative H | -CH=CH- (trans) | More rigid, planar linker |

| Derivative I | Cyclopropyl | Rigid, non-planar linker |

This table is illustrative, as specific experimental data for these linker-modified derivatives of this compound is not widely available.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and comparison with other known biologically active arylpiperazines.

The key pharmacophoric features are generally considered to be:

Two Aromatic/Hydrophobic Regions: Provided by the two 2-methoxyphenyl rings. These regions are likely involved in hydrophobic interactions within the binding pocket of the target receptor.

Two Basic Nitrogen Atoms: The piperazine nitrogens that are not directly attached to the phenyl rings are typically protonated at physiological pH. These positively charged centers can form crucial ionic interactions or hydrogen bonds with acidic residues in the receptor.

Two Hydrogen Bond Acceptors: The oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors, forming specific interactions that contribute to binding affinity and selectivity.

Defined Spatial Separation: The ethylene linker dictates the distance and relative orientation of the two arylpiperazine moieties. This spatial arrangement is a critical pharmacophoric feature, as it determines how the molecule can span and interact with the binding site(s).

Ligand-based pharmacophore models for N-Aryl and N-Heteroaryl piperazine α1A-adrenoceptor antagonists have identified a positive nitrogen center, a donor atom center, two acceptor atom centers, and two hydrophobic groups as key features. nih.gov Similarly, pharmacophore models for long-chain arylpiperazine 5-HT7 receptor ligands also highlight the importance of these elements. nih.gov These models, while not specific to the dimeric structure of this compound, support the significance of the identified pharmacophoric elements.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches, including SAR and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of chemical compounds.

Development of Predictive QSAR Models

QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For derivatives of this compound, a predictive QSAR model could be developed using a training set of analogues with known in vitro activities. Such a model would allow for the virtual screening of new, yet-to-be-synthesized derivatives, prioritizing those with the highest predicted activity.

The development of a robust QSAR model typically involves:

Data Set Selection: A diverse set of structurally related compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While specific QSAR models for this compound derivatives are not prominently featured in the literature, QSAR studies on other arylpiperazine series have been successfully conducted. nih.gov

Molecular Descriptors and Their Correlation with Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com In a QSAR study of this compound derivatives, a variety of descriptors would be calculated to capture the electronic, steric, hydrophobic, and topological features of the molecules.

The following table provides examples of descriptor classes and their potential relevance to the biological activity of this scaffold.

| Descriptor Class | Examples | Potential Correlation with Activity |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Partial charges | Can be related to the strength of electrostatic interactions and reactivity. The HOMO and LUMO energies are particularly important for certain toxicological properties. protoqsar.com |

| Steric/Topological Descriptors | Molecular weight, Molar refractivity, Shape indices (e.g., Kappa indices) | Reflect the size and shape of the molecule, which are crucial for fitting into a receptor binding site. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

| 3D Descriptors | Solvent accessible surface area, Molecular volume | Provide information about the three-dimensional structure of the molecule. |

| E-state Indices | Atom-type E-state indices | Can be used to identify specific atoms or fragments that are important for activity and selectivity. |

The selection of the most relevant descriptors is a key step in building a predictive QSAR model. Statistical techniques are employed to identify a subset of descriptors that have the strongest correlation with the observed biological activity, while avoiding overfitting. The interpretation of the selected descriptors can then provide valuable insights into the SAR of the compound series.

Advanced Methodological Approaches and Research Tools

High-Throughput Screening (HTS) Methodologies for Library Derivation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. In the context of "1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane" and its analogs, HTS methodologies are employed to screen libraries of related piperazine (B1678402) derivatives to identify compounds with high affinity and selectivity for specific biological targets, such as serotonin (B10506) receptors.

The generation of diverse chemical libraries is a prerequisite for successful HTS campaigns. For piperazine derivatives, solid-phase synthesis has been a valuable technique for creating large numbers of compounds. This approach involves attaching a starting material to a solid support and then carrying out a series of chemical reactions to build the desired molecule. This method is amenable to automation and allows for the efficient production of a wide array of analogs for screening. For instance, a library of 60 arylpiperazines modified with N-acylated amino acids was prepared on BAL linker SynPhasetrade mark Lanterns and evaluated in vitro for 5-HT1A receptor affinity. drugbank.com

Once a library is synthesized, HTS assays are used to identify "hits"—compounds that exhibit a desired biological effect. For piperazine derivatives targeting G protein-coupled receptors (GPCRs) like serotonin receptors, radioligand binding assays are commonly used. bg.ac.rs These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The higher the affinity of the test compound for the receptor, the less radiolabeled ligand will be bound. This technique allows for the rapid and quantitative assessment of the binding affinities of thousands of compounds in a short period.

The data generated from HTS campaigns can be used to identify lead compounds for further optimization. The structural information from the "hits" can also be used to develop structure-activity relationships (SAR), which describe how the chemical structure of a molecule relates to its biological activity. This information is invaluable for the rational design of new compounds with improved potency and selectivity.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT1A | <1 |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT7 | 34 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 |

| 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Dopamine (B1211576) D2 | Significant anti-dopaminergic activity |

Application of this compound as a Molecular Probe

A molecular probe is a chemical tool used to study the properties of other molecules or structures. While "this compound" has been investigated for its own biological activities, its specific application as a molecular probe for target validation or in affinity chromatography is not extensively documented in the scientific literature. However, the general principles of how such a compound could be utilized in these applications are well-established.

Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulating its activity is likely to have a therapeutic effect. In vitro target validation studies often involve the use of small molecules to probe the function of a target in a cellular or biochemical assay.

A compound like "this compound," with known affinity for specific receptors, could theoretically be used to validate the role of those receptors in a particular cellular response. For example, if the compound is shown to inhibit a cellular process, and it is known to be a potent antagonist of a specific serotonin receptor subtype, this would provide evidence for the involvement of that receptor in the process. For such studies to be conclusive, the molecular probe should ideally be highly potent and selective for its intended target to minimize off-target effects that could confound the results.

Affinity chromatography is a technique used to purify biological molecules by exploiting their specific binding to a ligand that has been immobilized on a solid support. The ligand can be an antibody, an enzyme substrate, or a small molecule that binds to the target molecule of interest.

To develop an affinity chromatography ligand based on "this compound," the molecule would need to be chemically modified to allow for its attachment to a solid matrix, such as agarose (B213101) beads. This is typically done by introducing a reactive functional group, such as a carboxylic acid or an amine, onto the molecule that can be used to form a covalent bond with the matrix. It is crucial that this modification does not significantly impair the compound's ability to bind to its target.

Once the ligand is immobilized, a mixture containing the target protein can be passed over the column. The target protein will bind to the ligand, while other proteins will pass through. The bound protein can then be eluted from the column by changing the buffer conditions, such as pH or ionic strength, or by adding a competing ligand.

Cheminformatics and Data Mining in the Context of Piperazine Derivatives Research

Cheminformatics and data mining are powerful computational tools that are increasingly being used in drug discovery and development. These approaches involve the use of computer algorithms to analyze large datasets of chemical and biological information to identify patterns and relationships that can be used to guide the design of new drugs.

In the context of piperazine derivatives research, cheminformatics can be used to:

Analyze Structure-Activity Relationships (SAR): By analyzing the chemical structures and biological activities of a series of piperazine derivatives, it is possible to identify the key structural features that are responsible for their activity. nih.gov This information can be used to build predictive models that can be used to design new compounds with improved potency and selectivity.

Virtual Screening: Virtual screening is a computational technique that is used to screen large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. This can be a cost-effective way to identify promising lead compounds for further experimental testing.

Predict ADMET Properties: Cheminformatics models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. This information can be used to prioritize compounds for further development and to identify potential liabilities early in the drug discovery process.

Data mining techniques can be applied to large biological and chemical databases to identify new potential targets for piperazine derivatives or to repurpose existing drugs for new indications. For example, by mining electronic health records and genomic data, it may be possible to identify correlations between specific genetic mutations and the response to treatment with a particular piperazine-containing drug.

| Cheminformatics/Data Mining Application | Description | Relevance to Piperazine Derivatives |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. | Aids in the rational design of new piperazine derivatives with enhanced affinity and selectivity for targets like serotonin and dopamine receptors. nih.gov |

| Virtual Screening | Computationally screens large compound libraries to identify potential hits for a specific biological target. | Efficiently identifies novel piperazine-based scaffolds with desired pharmacological profiles before committing to chemical synthesis. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Provides insights into the binding modes of piperazine derivatives with their target receptors, guiding lead optimization. nih.gov |

| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of compounds. | Helps in the early identification of piperazine derivatives with favorable drug-like properties, reducing late-stage attrition. nih.gov |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where 1-(2-methoxyphenyl)piperazine reacts with 1,2-dibromoethane. Key steps include:

- Using polar aprotic solvents (e.g., DMF) under reflux to enhance reaction efficiency.

- Purification via column chromatography to isolate the bis(piperazine) product.

- This approach mirrors methods for coupling piperazine derivatives with dibromoethane in bioactive compound synthesis .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms the ethane bridge .

- X-ray crystallography : Resolves molecular geometry and supramolecular interactions, as demonstrated for analogous bis(piperazine) structures .

- HRMS : Validates the molecular formula (C₂₄H₃₄N₄O₂, MW 410.55) .

Advanced Research Questions

Q. How does this compound contribute to asymmetric catalysis, and what mechanistic insights exist?

- Methodological Answer : While not directly reported, structurally analogous bis(phosphine) ligands (e.g., DIPAMP) highlight its potential. For example:

- Rhodium complexes with chiral ligands achieve enantioselectivity >95% in hydrogenation via steric/electronic modulation .

- Mechanistic studies using DFT reveal transition-state stabilization by methoxy groups, critical for enantiocontrol .

Q. How can researchers resolve contradictions in pharmacological activity data for derivatives of this compound?

- Methodological Answer :

- Orthogonal assays : Combine radioligand displacement (e.g., dopamine D₂ receptor) with functional cAMP assays to distinguish antagonism from allosteric effects .

- Metabolic profiling : Use hepatic microsomes to assess stability, ruling out pharmacokinetic artifacts in activity discrepancies .

- Molecular docking : Correlate piperazine ring conformers (e.g., chair vs. boat) with receptor subtype selectivity .

Q. What computational strategies optimize supramolecular architectures involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.